molecular formula C7H9NOS B061078 3-Ethylthiophene-2-carboxamide CAS No. 189330-07-2

3-Ethylthiophene-2-carboxamide

Cat. No.: B061078
CAS No.: 189330-07-2
M. Wt: 155.22 g/mol
InChI Key: SKNSXXSGTWIJSL-UHFFFAOYSA-N
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Description

3-Ethylthiophene-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analogues and Structural Studies

3-Ethylthiophene-2-carboxamide and its analogues have been extensively studied in medicinal chemistry for their biological activities and potential therapeutic applications. For instance, analogues of methotrexate were synthesized, incorporating the thiophene moiety, and evaluated for anti-inflammatory effects in a mouse model of type II collagen-induced arthritis. The thiophene analogue of 10-ethyl-10-deazaaminopterin was found to be an effective inhibitor, suggesting the potential utility of thiophene derivatives in therapeutic applications (Degraw et al., 1997).

Toxicity and Distribution Studies

The toxicological profile and distribution of 3-alkylfurans, including 3-ethylfuran, were investigated to understand their toxic potential and effects on organs such as the lung. The study found that 3-methylfuran and 3-ethylfuran were toxic to the lung, while 3-pentylfuran did not produce pneumotoxicity. The absence of a correlation between pneumotoxicity and the concentration of the toxin in the lung was noted, providing valuable insights into the safety profile of these compounds (Gammal et al., 1984).

Therapeutic Applications and Biological Activities

The pharmacological activities of thiophene derivatives have been explored in various contexts. For instance, a study investigated the anti-inflammatory effects of specific benzodiazepine receptor ligands in a mouse model, revealing the in vivo anti-inflammatory property of these compounds. Such studies contribute to understanding the potential therapeutic applications of thiophene derivatives in treating inflammation-related conditions (Torres et al., 1999).

In another study, novel series of thiophene derivatives were designed and synthesized, with the molecular modeling and anti-inflammatory activity being evaluated. The findings indicated that most of the tested compounds showed moderate to good activity, highlighting the potential of thiophene derivatives in developing new anti-inflammatory agents (Helal et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

3-Ethylthiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes, potentially altering metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound may affect the expression of genes involved in metabolic processes, thereby impacting cellular function and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal metabolic processes . Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as the synthesis and degradation of biomolecules . This compound can influence metabolic flux and alter the levels of metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

3-ethylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNSXXSGTWIJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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